molecular formula C15H12Cl2O3 B11769116 Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate

Cat. No.: B11769116
M. Wt: 311.2 g/mol
InChI Key: NBORUOSHPUDEQT-VMPITWQZSA-N
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Description

Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate is a synthetic acrylate derivative featuring a furan ring substituted with a 3,4-dichlorophenyl group at the 5-position and an ethyl acrylate moiety at the 2-position. The 3,4-dichlorophenyl substituent likely enhances electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

ethyl (E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H12Cl2O3/c1-2-19-15(18)8-5-11-4-7-14(20-11)10-3-6-12(16)13(17)9-10/h3-9H,2H2,1H3/b8-5+

InChI Key

NBORUOSHPUDEQT-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 3,4-dichlorophenylacetylene and ethyl acetoacetate, under acidic or basic conditions.

    Acrylation: The furan ring is then subjected to acrylation using ethyl acrylate in the presence of a suitable catalyst, such as palladium or copper, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the 3,4-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring furan derivatives.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and the 3,4-dichlorophenyl group can participate in various binding interactions, influencing the activity of the target molecules. The acrylate moiety can also undergo Michael addition reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Ethyl 3-(5-(2,4-Dichlorophenyl)Furan-2-yl)Acrylate (CAS 384857-12-9)

  • Structural Difference : The dichlorophenyl substituent is at the 2,4-positions instead of 3,3.
  • This isomer is commercially available (Parchem Chemicals) but lacks explicit bioactivity data in the evidence .

Ethyl 3-(5-PhenylFuran-2-yl)Acrylate (CAS 187269-42-7)

  • Structural Difference : The phenyl group lacks chlorine substituents.
  • Impact : Absence of electron-withdrawing chlorine atoms reduces polarity, likely increasing lipophilicity. This compound serves as a baseline for studying the role of halogenation in bioactivity or material properties .

Functional Group Modifications

Ethyl 3-(5-(2-Chloro-4-Nitrophenyl)Furan-2-yl)Acrylate (CAS 886496-41-9)

  • Structural Difference : Incorporates a nitro group at the 4-position and chlorine at the 2-position of the phenyl ring.
  • Impact : The nitro group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. Such derivatives are often intermediates in synthesizing bioactive molecules (e.g., antimicrobial agents) .

(E)-Methyl 3-(5-(3-Chloro-4-Methoxyphenyl)Furan-2-yl)-2-Cyanoacrylate

  • Structural Difference: Replaces the ethyl acrylate with a methyl cyanoacrylate group and adds a methoxy substituent.
  • Impact: The cyano group increases electrophilicity, favoring nucleophilic attack, while the methoxy group enhances solubility. Such modifications are common in agrochemical and pharmaceutical precursors .

Crystallographic and Physicochemical Properties

These features stabilize crystal lattices and may correlate with melting points or solubility .

Key Observations :

  • Higher yields (80–90%) are achieved in acrylate synthesis using phosphonate-based Wittig-Horner reactions compared to traditional Wittig methods .
  • Chlorine substituents may reduce reaction rates due to steric hindrance but improve thermal stability.

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